Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]
CAS No.: 32509-66-3
Cat. No.: VC20780033
Molecular Formula: C50H66O8
Molecular Weight: 795.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32509-66-3 |
|---|---|
| Molecular Formula | C50H66O8 |
| Molecular Weight | 795.1 g/mol |
| IUPAC Name | 2-[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoyloxy]ethyl 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoate |
| Standard InChI | InChI=1S/C50H66O8/c1-45(2,3)35-25-31(15-19-39(35)51)49(13,32-16-20-40(52)36(26-32)46(4,5)6)29-43(55)57-23-24-58-44(56)30-50(14,33-17-21-41(53)37(27-33)47(7,8)9)34-18-22-42(54)38(28-34)48(10,11)12/h15-22,25-28,51-54H,23-24,29-30H2,1-14H3 |
| Standard InChI Key | JOWXNCPELQZFHF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)OCCOC(=O)CC(C)(C2=CC(=C(C=C2)O)C(C)(C)C)C3=CC(=C(C=C3)O)C(C)(C)C)C4=CC(=C(C=C4)O)C(C)(C)C)O |
| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)OCCOC(=O)CC(C)(C2=CC(=C(C=C2)O)C(C)(C)C)C3=CC(=C(C=C3)O)C(C)(C)C)C4=CC(=C(C=C4)O)C(C)(C)C)O |
Introduction
Chemical Identity and Structure
Basic Identification
Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] is identified by its unique Chemical Abstracts Service (CAS) registry number 32509-66-3. This specialized chemical compound possesses a molecular formula of C₅₀H₆₆O₈, with a corresponding molecular weight of 795.05 g/mol. The compound's structure features two 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate groups connected through an ethylene glycol linker. This arrangement creates a symmetrical molecule with multiple functional groups that contribute to its chemical behavior and applications. The presence of hydroxyl groups in particular positions gives this compound its antioxidant properties, while the tert-butyl substituents provide steric hindrance that enhances stability.
Structural Notation
For precise chemical identification and database searching, the compound can be represented through several standardized chemical notations:
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InChI: InChI=1S/C50H66O8/c1-45(2,3)35-25-31(15-19-39(35)51)49(13,32-16-20-40(52)36(26-32)46(4,5)6)29-43(55)57-23-24-58-44(56)30-50(14,33-17-21-41(53)37(27-33)47(7,8)9)34-18-22-42(54)38(28-34)48(10,11)12/h15-22,25-28,51-54H,23-24,29-30H2,1-14H3
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SMILES: O=C(OCCOC(=O)CC(C1=CC=C(O)C(=C1)C(C)(C)C)(C2=CC=C(O)C(=C2)C(C)(C)C)C)CC(C3=CC=C(O)C(=C3)C(C)(C)C)(C4=CC=C(O)C(=C4)C(C)(C)C)C
These notations provide precise structural information that allows for unambiguous identification of the compound in scientific literature and chemical databases.
Nomenclature and Synonyms
Common Synonyms
Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] is known by numerous synonyms in scientific and commercial contexts. This variety of names reflects both its complex chemical structure and its applications across different industries. The most commonly encountered alternative names include:
| Synonym Type | Common Names |
|---|---|
| Chemical Names | 1,2-Ethanediyl bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoate] |
| Ethylene glycol bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] | |
| Bis[3,3-bis(4-hydroxy-3-tert-butylphenyl)butanoic acid] ethylene glycol ester | |
| Commercial Names | Hostanox O 3 |
| Hostanox O 3P | |
| Hostanox O 3PWD | |
| Plastic Additive 1 | |
| Alternative Nomenclature | Butyric acid, 3,3-bis(3-tert-butyl-4-hydroxyphenyl)-, ethylene ester |
| Benzenepropanoic acid, 3-(1,1-dimethylethyl)-β-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-β-methyl-, 1,2-ethanediyl ester |
These diverse naming conventions serve different purposes, with systematic chemical names providing structural information while commercial names facilitate marketing and industrial applications.
Physical and Chemical Properties
Physical Characteristics
Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] typically exists as a solid at room temperature, which influences its handling and processing requirements in industrial settings. The compound exhibits notable thermal stability, making it suitable for applications involving elevated temperatures. This thermal resistance is particularly valuable in polymer processing where high temperatures are often encountered during manufacturing processes. The physical state and thermal properties of this compound contribute significantly to its effectiveness as a stabilizer in various polymer formulations.
Chemical Reactivity
The chemical reactivity of Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] is largely governed by its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. This radical-scavenging ability forms the basis of its antioxidant function. The tert-butyl groups positioned adjacent to the hydroxyl groups enhance this antioxidant activity through steric hindrance, which prevents rapid consumption of the antioxidant and extends its effective lifespan. Additionally, the presence of multiple hydroxyl groups provides redundancy in the antioxidant mechanism, allowing the molecule to neutralize multiple radical species before losing its protective capacity.
Applications and Industrial Uses
Polymer Stabilization
The primary application of Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] is as a stabilizer in polymer systems. The compound demonstrates high resistance to hydrolysis and exceptional thermal stability, making it particularly valuable in applications where polymers are subjected to extreme conditions. The molecular design of this compound specifically addresses the challenges of polymer degradation through oxidative processes. When incorporated into polymer formulations, it acts as a sacrificial agent, preventing oxidative chain reactions that would otherwise lead to material deterioration. This protection mechanism extends the useful lifespan of polymer products and maintains their physical and mechanical properties over longer periods.
Specialized Applications
Beyond general polymer stabilization, Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] finds applications in specialized materials where long-term stability is critical. These include automotive components, building materials, and durable consumer goods that must withstand environmental stressors. The compound's effectiveness as an antioxidant makes it valuable in formulations where exposure to heat, light, and atmospheric oxygen would typically accelerate degradation. Its inclusion in polymer recipes contributes to the development of more durable and environmentally resistant materials across multiple industries.
| Quantity | Approximate Price (€) |
|---|---|
| 2 mg | 331.00 |
| 5 mg | 349.00 |
| 10 mg | 492.00 |
| 25 mg | 657.00 |
This pricing indicates that the compound is primarily used in applications where its specific performance characteristics justify its cost, rather than as a bulk chemical additive.
Synthesis and Production
Synthetic Approach
The synthesis of Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] typically involves esterification reactions between 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyric acid and ethylene glycol. This reaction pathway creates the characteristic ester linkages that connect the two symmetrical halves of the molecule. The synthetic process requires careful control of reaction conditions to ensure high yields and product purity. The complexity of the molecular structure necessitates multiple synthetic steps and purification procedures, which contribute to the specialized nature and relatively high cost of this compound in commercial contexts.
Research Significance
Current Research Directions
Ongoing research involving Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] focuses on optimizing its performance as a stabilizer and exploring potential new applications. Recent studies have investigated its effectiveness in next-generation polymer formulations, including biodegradable plastics and specialized coating materials. The research interest in this compound reflects broader trends in materials science aimed at developing more durable and environmentally sustainable products. The unique molecular architecture of this stabilizer continues to attract attention from researchers seeking to understand structure-function relationships in antioxidant compounds and their applications in materials protection.
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